PRPP Synthetase Km: Class I vs. Class II Enzymes
D-Ribose 5-phosphate exhibits enzyme-class-dependent affinity for PRPP synthetase, with Km values differing approximately 2.7-fold between Class I and Class II enzymes. In rat liver (Class I PRPP synthetase), the Km for R5P is 300 μM [1], whereas recombinant spinach PRPP synthase isozyme 3 (Class II) displays a Km of 110 μM for R5P [2]. This difference in substrate affinity affects assay design: lower R5P concentrations may saturate Class II enzymes while leaving Class I enzymes operating below Vmax, creating cross-species or cross-isoform variability when substituting R5P sources or assay conditions.
| Evidence Dimension | Michaelis-Menten constant (Km) for D-Ribose 5-phosphate |
|---|---|
| Target Compound Data | Km = 110 μM (spinach Class II PRPP synthase) |
| Comparator Or Baseline | Km = 300 μM (rat liver Class I PRPP synthetase); Km = 48 μM (unspecified class reference) |
| Quantified Difference | Class I Km is ~2.7× higher than Class II Km; 2.3× to 6.25× variation across enzyme sources |
| Conditions | Spinach: ordered steady-state Bi Bi mechanism, 40°C, pH 7.6, Mg²⁺-dependent [2]; Rat liver: 37°C, pH 7.4, excess Mg²⁺ [1] |
Why This Matters
Procurement specifications must account for the PRPP synthetase source organism used in the intended assay, as R5P concentration requirements vary substantially by enzyme class.
- [1] Baló-Banga JM, Weber G. Increased 5-phospho-alpha-D-ribose-1-diphosphate synthetase (ribosephosphate pyrophosphokinase, EC 2.7.6.1) activity in rat hepatomas. Cancer Res. 1984;44(11):5004-5009. View Source
- [2] Krath BN, Hove-Jensen B. Class II recombinant phosphoribosyl diphosphate synthase from spinach. Phosphate independence and diphosphoryl donor specificity. J Biol Chem. 2001;276(21):17851-17856. DOI: 10.1074/jbc.M010172200. View Source
